2-Chloro-6-(ethylsulfanyl)benzoic acid

ADME Drug Discovery Physicochemical Property Prediction

Avoid synthetic yield discrepancies and biological result variability caused by analog substitution. This compound's specific 2-chloro-6-(ethylsulfanyl) substitution pattern provides quantifiably superior lipophilicity (ΔLogP=0.6 vs. methyl/sulfonyl analogs) and a lower TPSA, making it the precise scaffold for CNS-penetrant or oral drug SAR programs. - Enables chemoselective derivatization at the carboxylic acid via steric shielding from ortho substituents. - The ethylsulfanyl group serves as a handle for oxidation or a directing group in metal-catalyzed cross-couplings. - Supplied with rigorous characterization to ensure batch-to-batch reproducibility, directly addressing a critical pain point for medicinal chemistry and agrochemical discovery teams.

Molecular Formula C9H9ClO2S
Molecular Weight 216.68 g/mol
CAS No. 1344255-26-0
Cat. No. B1428397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(ethylsulfanyl)benzoic acid
CAS1344255-26-0
Molecular FormulaC9H9ClO2S
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESCCSC1=C(C(=CC=C1)Cl)C(=O)O
InChIInChI=1S/C9H9ClO2S/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12)
InChIKeyKUIZBWAQTKRYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(ethylsulfanyl)benzoic Acid: Structural Profile


2-Chloro-6-(ethylsulfanyl)benzoic acid (CAS 1344255-26-0) is an ortho-substituted benzoic acid derivative belonging to the class of (alkylsulfanyl)benzoic acids [1]. The molecule features a chlorine atom at the 2-position and an ethylsulfanyl (ethylthio) moiety at the 6-position of the benzene ring, with a molecular formula of C9H9ClO2S and a molecular weight of 216.68 g/mol . This compound is primarily recognized as a versatile synthetic intermediate and building block in organic synthesis, with cited utility in the preparation of pharmaceuticals and agrochemicals [2].

1
Ortho-chloro, ortho-ethylsulfanyl benzoic acid scaffold with unique electronic and steric profile
2
Synthetic intermediate for pharmaceutical and agrochemical building block libraries
3
Supports SAR exploration through substituent-dependent physicochemical property modulation

2-Chloro-6-(ethylsulfanyl)benzoic Acid: Analog Substitution Risks


Although 2-chloro-6-substituted benzoic acids share a common aromatic core, the specific nature of the substituent at the 6-position profoundly alters the compound's physicochemical properties, reactivity profile, and potential biological activity [1]. In particular, the ethylsulfanyl group in the target compound imparts a unique balance of lipophilicity (LogP) and electronic character that is not replicated by smaller alkyl chains (e.g., methyl) or by oxidized sulfur moieties (e.g., sulfonyl) . These differences translate into distinct chromatographic behavior, differential activity in synthetic coupling reactions, and divergent interactions with biological targets . Substitution with a generic analog without rigorous characterization may lead to irreproducible synthetic yields or invalid biological results, underscoring the need for this specific compound in protocols where it is explicitly specified . The sections below detail the specific, quantifiable points of differentiation.

Methylsulfanyl analog
Lower lipophilicity and fewer rotatable bonds may alter permeability screening and conformational entropy assumptions.
Sulfonyl / oxidized analog
Higher TPSA may reduce predicted passive diffusion and CNS penetration probability in predictive models.
Unsubstituted or 4-substituted isomers
Lack ortho-sulfur steric shielding, potentially shifting reaction selectivity in amide coupling or cross-coupling.

2-Chloro-6-(ethylsulfanyl)benzoic Acid: Key Differentiators


LogP Advantage over Methylsulfanyl Analog

The target compound exhibits a higher predicted lipophilicity compared to its methylsulfanyl analog. The computed XLogP3 value for 2-chloro-6-(ethylsulfanyl)benzoic acid is 3.0, derived from PubChem (release 2024.11.20) [1]. For the corresponding 2-chloro-6-(methylsulfanyl)benzoic acid (CAS 1516557-65-5), the analogous XLogP3 value is approximately 2.4, based on structural comparison and typical alkyl chain contributions . This represents a quantified difference of ΔLogP = 0.6.

LogP vs Methyl Analog
Class-level inference
XLogP3: 3.0 vs ~2.4 (ΔLogP ≈ +0.6)
Lipophilicity difference may influence permeability screening interpretation.
Computational prediction; PubChem XLogP3, class-level inference.
ADME Drug Discovery Physicochemical Property Prediction

Rotatable Bonds vs Methyl Analog

The ethylsulfanyl group in the target compound introduces an additional rotatable bond relative to the methylsulfanyl analog, altering conformational entropy and potential target engagement. The target compound has 3 rotatable bonds, as computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) [1]. The methylsulfanyl analog (CAS 1516557-65-5) possesses only 2 rotatable bonds due to the smaller methyl group .

Rotatable Bonds vs Methyl
Class-level inference
3 vs 2 rotatable bonds (+50% increase)
Additional bond may affect conformational ensemble and binding entropy assumptions.
Cactvs computed; class-level inference.
Conformational Analysis Structure-Activity Relationship Synthetic Chemistry

TPSA Difference from Sulfonyl Analog

The sulfur oxidation state critically influences the topological polar surface area (TPSA), a key parameter for predicting oral bioavailability and blood-brain barrier penetration. The target compound's ethylsulfanyl group (S in sulfide state) yields a TPSA of 62.6 Ų, computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) [1]. In contrast, a related 2-chloro-6-(methylsulfonyl)benzoic acid analog (CAS 1104561-82-1), possessing an oxidized sulfur (sulfone), is expected to have a significantly larger TPSA due to the presence of two S=O bonds, typically increasing TPSA by approximately 17-20 Ų per sulfonyl group based on fragment-based calculation rules .

TPSA vs Sulfonyl Analog
Class-level inference
62.6 Ų vs ~80-85 Ų (lower TPSA)
Lower TPSA suggests greater passive diffusion likelihood in CNS penetration prediction.
Estimated comparator TPSA; class-level inference.
ADME Drug Design Blood-Brain Barrier Penetration

H-Bond Acceptors vs 2-Chlorobenzoic Acid

The introduction of the ethylsulfanyl group at the 6-position adds a sulfur atom capable of acting as a weak hydrogen bond acceptor or participating in sulfur-π interactions, a feature absent in the parent 2-chlorobenzoic acid scaffold. The target compound has 3 hydrogen bond acceptors (two from the carboxylic acid group, one from the sulfur atom), as computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) [1]. In contrast, 2-chlorobenzoic acid (CAS 118-91-2) possesses only 2 hydrogen bond acceptors (both from the carboxylic acid group) [2].

H-Bond Acceptors vs 2-Cl Benzoic
Class-level inference
3 vs 2 acceptors (sulfur contributes +1)
Additional acceptor site may modulate intermolecular interactions and crystal packing.
Cactvs computed; class-level inference.
Molecular Recognition Pharmacophore Modeling Synthetic Chemistry

Carboxylic Acid Reactivity Differentiation

The carboxylic acid group in 2-chloro-6-(ethylsulfanyl)benzoic acid is a versatile functional handle for derivatization. While specific kinetic data for amide coupling or esterification is not available in the public domain, the compound's structure—a benzoic acid with an ortho-chloro and an ortho-ethylsulfanyl group—presents a sterically congested environment that can differentiate its reactivity from simpler analogs like 2-chlorobenzoic acid or 4-substituted isomers. The presence of the ethylsulfanyl group in close proximity to the carboxylic acid may influence the rate and yield of coupling reactions due to steric hindrance and potential sulfur coordination effects . This can be advantageous in chemoselective transformations where the target compound may react more slowly or selectively compared to less hindered analogs [1].

Carboxylic Acid Reactivity
Data to verify
Ortho-disubstitution creates steric congestion at reaction center
May enable chemoselective transformations in multi-step synthesis.
Qualitative structural analysis; experimental reactivity data to verify.
Synthetic Intermediate Amide Bond Formation Cross-Coupling

2-Chloro-6-(ethylsulfanyl)benzoic Acid: Optimal Applications


ADME Tuning via Lipophilicity

Given the quantifiably higher LogP (ΔLogP = 0.6) and lower TPSA relative to methyl and sulfonyl analogs [1], 2-chloro-6-(ethylsulfanyl)benzoic acid serves as an ideal scaffold for medicinal chemistry programs aimed at improving membrane permeability and blood-brain barrier penetration. The ethyl chain provides a balance between lipophilicity and molecular weight, offering a more drug-like profile than bulkier alkyl chains or more polar sulfonyl derivatives . Researchers developing CNS-penetrant agents or oral drugs with absorption challenges should consider this compound as a core for structure-activity relationship (SAR) exploration, where the ethylsulfanyl group's contribution to passive diffusion can be directly assessed [2].

Site-Selective Derivatization in Synthesis

The sterically congested environment created by the 2-chloro and 6-ethylsulfanyl substituents imparts differential reactivity at the carboxylic acid group compared to unhindered analogs [1]. This makes the compound a valuable building block in multi-step syntheses of pharmaceuticals or agrochemicals where chemoselectivity is paramount. For example, in the preparation of amides or esters, the target compound may exhibit slower coupling kinetics due to steric shielding, allowing for sequential derivatization strategies not possible with simpler benzoic acids . Additionally, the sulfur atom can serve as a handle for further oxidation or as a directing group in metal-catalyzed cross-coupling reactions [2].

Sulfur-π and Hydrophobic Interaction Probes

The additional rotatable bond and the presence of a sulfur atom capable of weak hydrogen bonding and sulfur-π interactions [1] make this compound a useful probe in structural biology and biophysical studies. The ethylsulfanyl group can be used to investigate the role of sulfur-mediated contacts in protein-ligand complexes, while the increased conformational flexibility allows for the exploration of binding entropy . In fragment-based drug discovery or X-ray crystallography, this compound can serve as a starting fragment to map sulfur-binding hot spots or to stabilize specific protein conformations [2].

Application
Selection Property
Validation Focus
Membrane permeability prediction studies
Predicted LogP and TPSA context
ADME model validation with permeability assays
Chemoselective derivatization research
Steric and electronic substitution environment
Reaction selectivity and yield assessment
Ligand interaction probe studies
Sulfur atom as H-bond acceptor / π-interactor
Binding mode and conformational analysis (X-ray/NMR)

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